molecular formula C9H13BO3 B1307227 4-Methoxy-2,6-dimethylphenylboronic acid CAS No. 361543-99-9

4-Methoxy-2,6-dimethylphenylboronic acid

Cat. No. B1307227
CAS RN: 361543-99-9
M. Wt: 180.01 g/mol
InChI Key: UOSSBXMFWPYHEF-UHFFFAOYSA-N
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Description

4-Methoxy-2,6-dimethylphenylboronic acid is a chemical compound used as a reagent for palladium-catalyzed Suzuki-Miyaura coupling reactions . It is also used in the preparation of protein kinase inhibitors and G Protein-Coupled Receptor .


Molecular Structure Analysis

The molecular formula of 4-Methoxy-2,6-dimethylphenylboronic acid is C9H13BO3 . The structure includes a phenyl ring substituted with methoxy and methyl groups, and a boronic acid group .


Chemical Reactions Analysis

4-Methoxy-2,6-dimethylphenylboronic acid is used as a reagent in various chemical reactions. It is particularly used in palladium-catalyzed Suzuki-Miyaura coupling reactions .


Physical And Chemical Properties Analysis

4-Methoxy-2,6-dimethylphenylboronic acid is a solid at 20 degrees Celsius . It appears as a white to almost white powder or crystal .

Scientific Research Applications

Comprehensive Analysis of 4-Methoxy-2,6-dimethylphenylboronic Acid Applications

Suzuki-Miyaura Cross-Coupling Reactions: This compound is utilized as a reagent in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds, which is a pivotal step in the synthesis of various organic compounds .

Pd-Catalyzed Homocouplings: It serves as a reagent in palladium-catalyzed homocoupling reactions, which are useful for creating symmetrical biaryls, compounds that are often found in pharmaceuticals and organic materials .

Rhodium(I)-Catalyzed 1,4-Addition Reactions: The compound is used in rhodium(I)-catalyzed 1,4-addition reactions, a type of conjugate addition that is significant in forming C-C bonds in complex organic molecules .

Synthesis of N-Heterocyclic Carbene Ligands: It is involved in the synthesis of 2H-imidazo[1,5-a]pyridin-4-ium bromides, which act as precursors for N-heterocyclic carbene ligands. These ligands are important in catalysis due to their strong σ-donating and π-accepting abilities .

Preparation of Protein Kinase Inhibitors: Protein kinase inhibitors are crucial in the treatment of diseases like cancer. This compound is used in the preparation of these inhibitors, highlighting its importance in medicinal chemistry .

G Protein-Coupled Receptor (GPCR) Modulation: GPCRs are a large family of cell surface receptors that play a key role in many physiological processes. This compound is used in research related to the modulation of GPCRs, which has implications for drug discovery .

Safety and Hazards

This compound can cause skin and eye irritation . Safety measures include wearing protective gloves, eye protection, and face protection. If skin or eye irritation occurs, seek medical advice .

properties

IUPAC Name

(4-methoxy-2,6-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSSBXMFWPYHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395428
Record name (4-Methoxy-2,6-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2,6-dimethylphenylboronic acid

CAS RN

361543-99-9
Record name (4-Methoxy-2,6-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-Dimethyl-4-methoxyphenyl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An oven-dried three-neck round-bottom flask equipped with two rubber septum-sealed addition funnels and a sidearm stopcock was evacuated and backfilled with N2. Dry THF (100 mL) and 2-bromo-5-methoxy-1,3-dimethyl-benzene (21.5 g, 0.100 mol) were then added via syringe. The mixture was then cooled to −78° C. with stirring in a dry ice-acetone bath. Next, n-butyl lithium (2.5 M solution in hexane, 44 mL, 0.11 mol) was added dropwise via syringe with stirring over the course of 45 min at −78° C., and the mixture was allowed to stir at −78° C. for an additional 30 min. Triisopropyl borate (28.2 g, 0.150 mol) was then added dropwise via syringe over the course of 30 min at −78° C. After stirring at −78° C. for an additional 1 h, the mixture was quenched with saturated aqueous NH4Cl solution (100 mL), and the resulting mixture allowed to gradually warm to room temperature. The organic layer was next separated, and the aqueous layer was extracted with a mixture of ethyl acetate and THF (1:1, 50 mL×3). The combined organic layers were dried over MgSO4, filtered, and concentrated in vacuo. The resulting sticky oil was suspended in hexane (100 mL) and stirred at room temperature for 30 min. The resulting solid was collected by filtration and washed with hexane to yield 14.9 g of the title compound as a colorless solid (83%). 1H NMR (400 MHz, CDCl3): δ 6.552 (s, 2H), 4.684 (s, 2H), 3.780 (s, 3H), 2.370 (s, 6H). 13C NMR (100 MHz, CDCl3): δ 141.714, 122.607, 112.325, 111.815, 55.238, 22.663. MS (EI): m/z 180.1 [M+, 100]. Anal. Calcd. For C9H13BO3: C, 60.05; H, 7.28. Found: C, 60.27; H, 7.42.
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
28.2 g
Type
reactant
Reaction Step Two
Quantity
21.5 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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